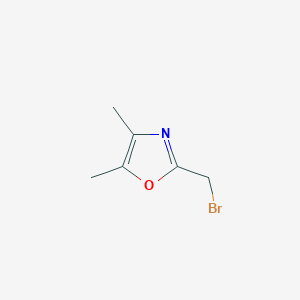

2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8BrNO |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

2-(bromomethyl)-4,5-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C6H8BrNO/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 |

InChI Key |

NHZSHQIXZMFQDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)CBr)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements for 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole

Historical Trajectories in the Synthesis of Substituted Oxazoles

The construction of the oxazole (B20620) ring has been a long-standing challenge in heterocyclic chemistry, leading to the development of several classic name reactions that form the bedrock of oxazole synthesis. These historical methods generally involve the cyclization of acyclic precursors to form the 5-membered aromatic ring.

Several conventional methods for the synthesis of oxazole derivatives are widely recognized, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, Van Leusen synthesis, Bredereck reaction, and the Erlenmeyer-Plochl reaction. researchgate.nettandfonline.comresearchgate.net

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of 2-acylamino ketones in the presence of a dehydrating agent, typically sulfuric acid or polyphosphoric acid. researchgate.nettandfonline.com

Fischer Oxazole Synthesis: This route utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride. tandfonline.comwikipedia.org

Van Leusen Oxazole Synthesis: A significant advancement was the Van Leusen reaction, which prepares 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.commdpi.com This reaction proceeds through the formation of an oxazoline intermediate, which then eliminates the tosyl group to yield the aromatic oxazole. ijpsonline.com

Bredereck Reaction: The Bredereck reaction provides a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com It is considered an efficient and economical process for oxazole synthesis. ijpsonline.com

Cycloisomerization Reactions: The cycloisomerization of propargylic amides has also emerged as a versatile method for producing polysubstituted oxazoles under mild conditions. tandfonline.comijpsonline.com

These foundational methodologies have provided chemists with a toolbox for accessing a wide array of substituted oxazoles, though they often require harsh conditions or have limitations in substrate scope.

Table 1: Overview of Historical Oxazole Synthetic Methods

| Synthesis Method | Key Reactants | General Product |

|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketone, Dehydrating agent | 2,5-Disubstituted or 2,4,5-Trisubstituted oxazole |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted oxazole |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazole ijpsonline.com |

| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted oxazole ijpsonline.com |

| Erlenmeyer-Plochl Reaction | N-Acylglycine, Aldehyde/Ketone, Acetic anhydride | 4-Substituted oxazol-5(4H)-one (azlactone) researchgate.nettandfonline.com |

Established Synthetic Routes to 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole

The synthesis of the specifically substituted this compound can be approached through two primary strategies: building the ring with the substituents already incorporated or modifying a pre-formed oxazole core.

De novo synthesis involves constructing the heterocyclic ring from acyclic precursors in a way that the desired substitution pattern is established during the cyclization process. For this compound, this would typically involve a reaction between a C2-N fragment and a C3 fragment.

Another potential de novo route could be an adaptation of the Bredereck reaction. ijpsonline.com This would involve the condensation of 3-bromo-2-butanone (as the α-haloketone precursor for the 4,5-dimethyl substitution) with bromoacetamide. The cyclization of these two components would theoretically yield the target molecule directly.

An alternative and often more convergent approach is the functionalization of a pre-existing oxazole ring. This strategy begins with the synthesis of a stable precursor, 2,4,5-trimethyloxazole, followed by the selective modification of the methyl group at the C2 position.

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through various means, including the condensation of an aldehyde with an α-diketone monooxime followed by reduction. researchgate.net Once 2,4,5-trimethyloxazole is obtained, the focus shifts to the selective bromination of the methyl group at the 2-position. Deprotonation of oxazoles typically occurs at the C2 position, indicating its higher reactivity compared to other ring positions. wikipedia.orgnih.gov

Side-chain halogenation of alkyl-substituted heterocycles is a common transformation. The bromination of the 2-methyl group can be achieved using standard free-radical brominating agents, such as N-bromosuccinimide (NBS), often with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The C2 position is generally the most susceptible to such functionalization due to the electronic nature of the oxazole ring. wikipedia.org This post-cyclization approach allows for the late-stage introduction of the reactive bromomethyl handle, which can be advantageous in multi-step syntheses. beilstein-journals.org

Table 2: Comparison of Established Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| De Novo Ring Formation | Construction of the oxazole ring from acyclic precursors that already contain or will form the desired substituents. | Direct installation of all functional groups in one sequence. | May require unstable or specialized starting materials (e.g., 2H-azirines) beilstein-journals.org. |

| Post-Cyclization Functionalization | Synthesis of a stable oxazole precursor (e.g., 2,4,5-trimethyloxazole) followed by selective bromination. | Utilizes more stable intermediates; allows for late-stage functionalization. | Adds an extra step to the synthetic sequence; requires selective reaction conditions. |

Modern Approaches in the Preparation of this compound

Recent advancements in synthetic methodology have focused on improving efficiency, selectivity, and sustainability. These modern approaches often incorporate catalytic systems and adhere to the principles of green chemistry.

The development of catalytic methods for C-H functionalization represents a major frontier in organic synthesis. While classical bromomethylation often relies on stoichiometric radical initiators, modern approaches seek to employ catalytic systems for greater control and efficiency.

In the broader context of oxazole synthesis, various catalytic systems have been developed. These include copper-catalyzed methods for forming 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles, or via the amidation of vinyl halides followed by cyclization. researchgate.netresearchgate.net Palladium-catalyzed coupling reactions have also been employed for the synthesis of complex oxazoles. tandfonline.com

While a specific catalytic method for the bromomethylation of 2,4,5-trimethyloxazole is not prominently documented, the principles of directed C-H activation could be applied. A hypothetical catalytic cycle might involve a transition metal catalyst that selectively coordinates to the oxazole nitrogen, directing a brominating agent to the adjacent methyl group. Such a strategy would offer improved selectivity and reduce the reliance on less controlled radical processes.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netijpsonline.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Key green synthetic approaches applicable to oxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in reactions such as the Bredereck synthesis or other cyclization reactions. tandfonline.comijpsonline.com

Ultrasound (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and efficiency by leveraging acoustic cavitation. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like ionic liquids or even water can dramatically improve the environmental profile of a synthesis. ijpsonline.comijpsonline.com One-pot van Leusen syntheses have been successfully carried out in ionic liquids, which can be recovered and reused. ijpsonline.commdpi.com

Table 3: Application of Green Chemistry Principles to Oxazole Synthesis

| Green Chemistry Principle | Application in Oxazole Synthesis | Potential Benefit for Target Compound |

|---|---|---|

| Alternative Energy Sources | Microwave irradiation or ultrasound to drive cyclization reactions. researchgate.netijpsonline.com | Reduced reaction times and energy consumption. |

| Safer Solvents & Reagents | Use of ionic liquids as reusable solvents. ijpsonline.commdpi.com | Elimination of volatile and toxic organic solvents. |

| Catalysis | Transition-metal catalysts (e.g., Cu, Pd) to enable efficient bond formation. tandfonline.comresearchgate.net | Higher atom economy and reduced waste. |

| Process Intensification | Continuous flow reactors for multi-step sequences. beilstein-journals.org | Improved safety, control, and scalability. |

Flow Chemistry Applications for Continuous Synthesis

The synthesis of this compound and related derivatives has been significantly advanced through the application of continuous flow chemistry. This methodology offers substantial improvements over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to integrate multiple synthetic steps into a seamless process. frontiersin.org A notable example is the three-step continuous-flow protocol for the preparation of 2-(bromomethyl)oxazoles from vinyl azides. beilstein-journals.orgbeilstein-journals.orgnih.gov

The process commences with the thermolysis of a suitable vinyl azide precursor in a heated flow reactor. ijpsonline.com For instance, a solution of the vinyl azide in a solvent like acetone is pumped through a heated coil. ijpsonline.com At elevated temperatures, typically around 150 °C, the vinyl azide rapidly undergoes thermolysis to generate a highly reactive azirine intermediate, with this conversion often achieving over 99% purity in as little as one minute of residence time. beilstein-journals.orgnih.gov

This azirine-containing stream is then directly mixed with a solution of bromoacetyl bromide in a T-mixer. nih.gov The subsequent reaction, leading to the formation of the 2-(bromomethyl)oxazole ring, occurs within a second coil reactor. nih.gov This integrated approach avoids the isolation of the potentially unstable azirine intermediate. beilstein-journals.org The use of flow reactors allows for precise control over reaction parameters such as temperature and residence time, which is crucial for optimizing yield and minimizing the formation of byproducts. nih.gov The entire multi-step sequence can be completed in a matter of minutes, showcasing the efficiency of process intensification. beilstein-journals.orgnih.gov

Table 1: Parameters for Continuous Flow Synthesis of 2-(Bromomethyl)oxazoles

| Parameter | Value/Condition | Source |

|---|---|---|

| Step 1: Azirine Formation | ||

| Starting Material | Vinyl Azide | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Reactor Type | Heated PFA Tubing | nih.gov |

| Solvent | Acetone | beilstein-journals.orgnih.gov |

| Temperature | 130–150 °C | beilstein-journals.org |

| Residence Time | ~1 minute | beilstein-journals.org |

| Step 2: Oxazole Formation | ||

| Reagent | Bromoacetyl Bromide | beilstein-journals.orgnih.gov |

| Reactor Type | PFA Tubing | nih.gov |

| Temperature | 30 °C | nih.gov |

| Overall Residence Time | 7 to 9 minutes | beilstein-journals.org |

Mechanistic Elucidation of Formation Pathways

The formation of this compound via the reaction of a vinyl azide precursor with bromoacetyl bromide proceeds through a well-defined pathway involving a key heterocyclic intermediate. beilstein-journals.orgnih.gov The initial step is the thermal decomposition of the vinyl azide. beilstein-journals.org This thermolysis results in the extrusion of molecular nitrogen and the formation of a highly strained three-membered heterocycle known as an azirine. beilstein-journals.orgnih.govresearchgate.net

The azirine intermediate is characteristically reactive and is typically not isolated in these synthetic sequences, especially in continuous flow setups where it is generated and consumed in situ. beilstein-journals.orgnih.gov The presence of the azirine has been confirmed through mechanistic studies of similar reactions. researchgate.net The subsequent step involves the reaction of this azirine with bromoacetyl bromide, which leads to a ring-expansion process to form the stable five-membered oxazole ring. beilstein-journals.orgnih.gov Computational studies on related systems suggest that the reaction of 2H-azirines with acyl halides can proceed through the formation of a ketenimine intermediate under certain conditions. researchgate.net

Kinetic studies, often inferred from the optimization of reaction parameters, reveal the key factors that determine the rate of formation for this compound. The initial thermolysis of the vinyl azide to the azirine intermediate is highly dependent on temperature. beilstein-journals.org Batch optimization studies have shown that at 150 °C, the reaction is extremely rapid, reaching completion in just one minute. beilstein-journals.org This indicates a high activation energy for the nitrogen extrusion step, which is overcome by the high temperature.

While the mechanistic pathway involving an azirine intermediate is well-supported by experimental and computational evidence for oxazole synthesis, specific isotopic labeling studies to definitively confirm the formation pathway of this compound are not extensively detailed in the available scientific literature. Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the position of atoms throughout a transformation. thieme-connect.de In principle, labeling the nitrogen atom of the vinyl azide with ¹⁵N could be used to follow its fate and confirm the extrusion of N₂. Similarly, ¹³C labeling of the vinyl azide or bromoacetyl bromide could provide precise information on the rearrangement and bond formation events leading to the oxazole ring.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound from its precursors is governed by important regioselective considerations, while stereoselectivity is not a factor due to the achiral nature of the target molecule.

Regioselectivity: The formation of the 4,5-dimethyl-1,3-oxazole ring is a regioselective process. The specific substitution pattern on the final oxazole product is determined by the structure of the starting materials. In the synthesis from a 4,5-dimethyl-substituted azirine intermediate and bromoacetyl bromide, the reaction proceeds in a predictable manner to yield the this compound. The regioselectivity of oxazole synthesis is a well-established principle in heterocyclic chemistry, where the final arrangement of atoms in the ring is controlled by the connectivity of the reactants. organic-chemistry.org For instance, in the reaction between the azirine and bromoacetyl bromide, the electrophilic acyl bromide reacts with the nucleophilic nitrogen of the azirine, followed by a series of steps that dictate the final regiochemistry of the oxazole ring.

Stereoselectivity: The compound this compound is achiral, and the described synthetic routes start from achiral precursors. Therefore, stereoselective synthesis is not a consideration for the preparation of this specific molecule.

Scale-Up and Process Intensification Methodologies for this compound

The transition from laboratory-scale synthesis to larger-scale production of this compound benefits significantly from process intensification methodologies, with continuous flow chemistry being a prime example. frontiersin.org Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. researchgate.net

Continuous flow synthesis, as described for 2-(bromomethyl)oxazoles, is inherently a method of process intensification. beilstein-journals.orgnih.gov The use of microreactors or tubular reactors offers superior heat and mass transfer compared to batch reactors, allowing for the safe execution of highly exothermic reactions or reactions involving unstable intermediates like azirines. frontiersin.orgresearchgate.net This enhanced control over reaction conditions leads to higher yields, improved purity, and better reproducibility. durham.ac.uk

Chemical Reactivity and Derivatization Strategies of 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole involves the displacement of the bromide ion by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new bond between the methylene (B1212753) carbon and the incoming nucleophile.

Carbon-Based Nucleophile Reactivity (e.g., Malonates, Enolates, Organometallics)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as an excellent electrophile for carbon-based nucleophiles.

Malonates and Enolates: Stabilized carbanions, such as those derived from diethyl malonate and other enolates, readily react with 2-(halomethyl)oxazoles. nih.gov In a key step for a concise synthesis of the non-steroidal anti-inflammatory drug Oxaprozin, the anion of diethyl malonate, generated using a base like sodium hydride, displaces the halide from a 2-(halomethyl)oxazole to afford the corresponding diester. nih.gov This reaction highlights the utility of the bromomethyl group in C-alkylation with soft, stabilized carbon nucleophiles. The reactivity is general for a range of enolates derived from ketones, esters, and other carbonyl-containing compounds.

Organometallics: While direct SN2 reactions of strong organometallic reagents like Grignard or organolithium reagents with alkyl halides can be complicated by side reactions, their use with substrates like 2-(bromomethyl)oxazole is mechanistically plausible for carbon-carbon bond formation. However, specific literature examples for this direct substitution are not prevalent. More commonly, such transformations are achieved via cross-coupling reactions, which would require the initial conversion of the bromomethyl group into an organometallic species itself.

Table 1: Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Malonate Anion | Diethyl malonate, NaH | C-Alkylated Diester | nih.gov |

| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)oxazole | nih.gov |

Oxygen-Based Nucleophile Reactivity (e.g., Alcohols, Phenols, Carboxylates)

Oxygen-based nucleophiles react efficiently with this compound to form ether and ester linkages.

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted into their corresponding alkoxides and phenoxides, which are potent nucleophiles. These react with 2-(halomethyl)oxazoles to yield 2-(alkoxymethyl)- and 2-(phenoxymethyl)-oxazole derivatives. nih.gov Such ether derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov

Carboxylates: Carboxylate anions, generated by the deprotonation of carboxylic acids, can act as nucleophiles to displace the bromide, resulting in the formation of an ester. This reaction follows a standard SN2 pathway and provides a straightforward method for attaching the oxazole (B20620) moiety to a carboxylic acid-containing molecule. While this is a fundamental organic reaction, specific documented examples with 2-(bromomethyl)oxazole are less common than for other nucleophiles.

Table 2: Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkoxide/Phenoxide | Alcohol/Phenol, Base | 2-(Alkoxymethyl)/(Phenoxymethyl)oxazole | nih.gov |

Nitrogen-Based Nucleophile Reactivity (e.g., Amines, Amides, Azides)

Nitrogen nucleophiles provide access to a wide range of amine, amide, and azide derivatives, which are valuable in medicinal chemistry and for further functionalization.

Amines: A diverse array of primary and secondary amines, both alkyl and aromatic, can be used to prepare 2-(aminomethyl)-oxazole derivatives. nih.gov These reactions typically proceed under standard conditions to afford the corresponding N-substituted products.

Amides: While amides are weaker nucleophiles than amines, their anions (amidates), formed by reaction with a strong base, can undergo N-alkylation. This provides a route to N-substituted amides, although direct alkylation on the oxygen atom is a possible competing pathway depending on the reaction conditions and the nature of the amide.

Azides: The azide ion is an excellent nucleophile for SN2 reactions. Treatment of 2-(bromomethyl)oxazoles with sodium azide (NaN₃) in an aqueous medium or other polar solvents provides a high-yielding and efficient route to 2-(azidomethyl)oxazole derivatives. beilstein-journals.orgnih.gov These azido compounds are stable and serve as important intermediates for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. nih.gov

Table 3: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amines | Ethanolamine, Aniline | 2-(Alkylaminomethyl)/(Arylaminomethyl)oxazole | nih.gov |

| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)oxazole | beilstein-journals.orgnih.gov |

Sulfur-Based Nucleophile Reactivity (e.g., Thiols, Thioethers, Thioamides)

Sulfur-based nucleophiles are typically "soft" and react very effectively with the electrophilic bromomethyl group.

Thiols and Thioethers: Thiolates, generated from thiols with a base, readily displace the bromide to form thioethers in high yield. nih.gov For instance, thiophenoxide reacts to give the corresponding 2-(phenylthiomethyl) oxazole. nih.gov The resulting thioether can be further oxidized to the corresponding sulfone, which activates the adjacent methylene protons for subsequent carbon-carbon bond formation. nih.gov Thioethers themselves are generally not sufficiently nucleophilic to react unless activated.

Thioamides: Thioamides possess two potential nucleophilic centers: the sulfur and the nitrogen atom. Alkylation typically occurs preferentially on the soft sulfur atom to form a thioimidate ester, which can be a stable product or a reactive intermediate.

Table 4: Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Thiophenoxide | Thiophenol, NaH | 2-(Phenylthiomethyl)oxazole | nih.gov |

| Thiocyanate | Sodium Thiocyanate | 2-(Thiocyanatomethyl)oxazole | nih.gov |

Halide Exchange Reactions and Interconversions

The bromide of the bromomethyl group can be exchanged for other halogens, which can be useful for modulating reactivity or for specific subsequent transformations. The Finkelstein reaction is the classic method for this type of halide exchange. byjus.comwikipedia.org It is an SN2 reaction that proceeds by treating an alkyl halide with a metal halide salt, typically in acetone. adichemistry.com The reaction equilibrium is driven by the differential solubility of the metal halide salts in the solvent. adichemistry.comjk-sci.com For example, treating this compound with sodium iodide in acetone would yield the corresponding 2-(iodomethyl) derivative, as sodium bromide is insoluble in acetone and precipitates out, driving the reaction to completion. wikipedia.org The resulting iodomethyl compound would be even more reactive towards nucleophilic substitution. Conversely, exchange with chlorides or fluorides is also possible using the appropriate metal salts and conditions.

Organometallic Transformations Involving the Bromomethyl Group

Beyond acting as an electrophile, the bromomethyl group can be transformed into an organometallic nucleophile, reversing its polarity (umpolung) and opening up different synthetic pathways.

The direct formation of a Grignard or organolithium reagent from this compound via reaction with magnesium or lithium metal can be challenging due to the potential for side reactions, including homocoupling. mdpi.com The presence of the heteroatoms in the oxazole ring could also lead to undesired interactions.

A more practical approach for generating the organometallic intermediate in situ is the Barbier reaction. wikipedia.org In this one-pot process, the alkyl halide, a carbonyl compound (e.g., an aldehyde or ketone), and a metal (such as magnesium, zinc, or indium) are all mixed together. wikipedia.org The metal inserts into the carbon-bromine bond to transiently form an organometallic species, which immediately adds to the co-present carbonyl electrophile. This avoids the separate preparation and potential decomposition of the organometallic reagent. The Barbier reaction is known for its tolerance to various functional groups and can often be performed in less stringent anhydrous conditions than a traditional Grignard reaction. wikipedia.org

Once formed, an organometallic derivative such as (4,5-dimethyl-1,3-oxazol-2-yl)methylmagnesium bromide could, in principle, participate in various cross-coupling reactions (e.g., Suzuki, Negishi) with appropriate coupling partners, although this requires successful initial formation of the reagent. sci-hub.secapes.gov.br

Formation and Reactivity of Grignard Reagents and Organolithium Species

The bromomethyl group in this compound can be converted into corresponding organometallic species, such as Grignard reagents and organolithium compounds. These transformations convert the electrophilic carbon of the bromomethyl group into a highly nucleophilic one, opening pathways for reactions with a variety of electrophiles.

Grignard Reagent Formation: The reaction of this compound with magnesium metal (typically activated with iodine or 1,2-dibromoethane) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) would yield the corresponding Grignard reagent, (4,5-dimethyl-1,3-oxazol-2-yl)methylmagnesium bromide.

Organolithium Species Formation: Similarly, treatment with a strong reducing agent like lithium metal or via metal-halogen exchange with an organolithium reagent such as n-butyllithium can generate the organolithium species, (4,5-dimethyl-1,3-oxazol-2-yl)methyllithium.

These organometallic intermediates are powerful nucleophiles and bases. Their synthetic utility lies in their reaction with various electrophiles to form new carbon-carbon bonds, as detailed in the table below.

| Electrophile | Reagent Type | Product Class | Example Reaction |

| Aldehydes (e.g., Benzaldehyde) | Grignard or Organolithium | Secondary Alcohol | Reaction with benzaldehyde yields 1-(4,5-dimethyl-1,3-oxazol-2-yl)-1-phenylpropan-2-ol. |

| Ketones (e.g., Acetone) | Grignard or Organolithium | Tertiary Alcohol | Reaction with acetone yields 2-(4,5-dimethyl-1,3-oxazol-2-yl)-propan-2-ol. |

| Esters (e.g., Ethyl acetate) | Grignard or Organolithium | Tertiary Alcohol (after double addition) | Reaction with ethyl acetate can yield a tertiary alcohol after reacting with two equivalents of the organometallic reagent. |

| Carbon Dioxide (CO₂) | Grignard or Organolithium | Carboxylic Acid | Quenching the reaction with CO₂ followed by acidic workup produces (4,5-dimethyl-1,3-oxazol-2-yl)acetic acid. |

| Nitriles (e.g., Acetonitrile) | Grignard or Organolithium | Ketone (after hydrolysis) | Reaction with acetonitrile followed by hydrolysis yields 1-(4,5-dimethyl-1,3-oxazol-2-yl)propan-2-one. |

Palladium-Catalyzed Cross-Coupling Methodologies (Suzuki-Miyaura, Sonogashira, Heck, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are cornerstone methods for C-C bond formation. While these reactions most commonly involve aryl or vinyl halides, the benzylic-like nature of the bromomethyl group in this compound allows it to participate as the electrophilic partner in several of these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide. The coupling of this compound with various aryl or vinyl boronic acids, catalyzed by a palladium(0) complex with a suitable ligand (e.g., phosphines), would yield 2-(arylmethyl)- or 2-(vinylmethyl)-4,5-dimethyl-1,3-oxazole derivatives. The reactivity order for halides in Suzuki reactions is typically I > Br > OTf >> Cl. tcichemicals.com Regioselective functionalization of halogenated heterocycles is a key application of this reaction in synthesizing targeted pharmaceutical compounds. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgbeilstein-journals.orgnih.gov The reaction can be performed under mild, even room temperature, conditions. wikipedia.orgresearchgate.net While less common for alkyl halides, variants of the Sonogashira reaction can couple sp-hybridized carbons with sp³-hybridized carbons. Coupling this compound with a terminal alkyne would result in the formation of a substituted propargyl-oxazole derivative. nih.gov

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene. nih.govnih.gov The use of a benzylic bromide like this compound is less conventional but can be achieved under specific conditions, leading to the formation of substituted allylic oxazole products. The reaction often requires a base and a palladium catalyst. beilstein-journals.org

Stille and Negishi Coupling: The Stille reaction utilizes organostannanes, while the Negishi coupling employs organozinc reagents as the nucleophilic partner. Both methodologies can be applied to couple the this compound scaffold with a wide range of organic groups, provided a suitable palladium catalyst and reaction conditions are employed.

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Potential Product Structure |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-(Ar-CH₂)-4,5-dimethyl-1,3-oxazole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(R-C≡C-CH₂)-4,5-dimethyl-1,3-oxazole |

| Heck | R-CH=CH₂ | Pd(OAc)₂, Ligand, Base | 2-(R-CH=CH-CH₂)-4,5-dimethyl-1,3-oxazole |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-(R-CH₂)-4,5-dimethyl-1,3-oxazole |

| Negishi | R-ZnX | Pd(PPh₃)₄ | 2-(R-CH₂)-4,5-dimethyl-1,3-oxazole |

Copper-Catalyzed Reactions (e.g., Ullmann, Click Chemistry Analogues)

Copper-catalyzed reactions offer alternative and often complementary methods for bond formation.

Ullmann-type Reactions: The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides. organic-chemistry.org However, Ullmann-type reactions have expanded to include C-N, C-O, and C-S bond formation between an organic halide and a nucleophile (e.g., amine, alcohol, thiol). This compound can serve as an excellent substrate for such reactions, coupling with anilines, phenols, or thiophenols in the presence of a copper catalyst (e.g., CuI) and a base to form the corresponding substituted amine, ether, or thioether derivatives. researchgate.net

Click Chemistry Analogues: The bromomethyl group is an ideal precursor for engaging in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com The synthesis proceeds in two steps:

Azide Formation: Nucleophilic substitution of the bromide with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO readily yields 2-(azidomethyl)-4,5-dimethyl-1,3-oxazole. beilstein-journals.org

Cycloaddition: The resulting azide can then be reacted with a terminal alkyne in the presence of a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This modular approach allows for the rapid synthesis of complex molecules.

Rhodium- and Ruthenium-Catalyzed Reactions

While palladium and copper dominate cross-coupling chemistry, rhodium and ruthenium catalysts are known for unique reactivity, including C-H activation, metathesis, and cyclization reactions.

Ruthenium-Catalyzed Reactions: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are effective catalysts for various transformations, including C-H functionalization and rearrangements of heterocyclic systems. nih.govmdpi.com For this compound, potential applications could involve directed C-H activation of the oxazole ring or participation in allylic substitution-type reactions. sctunisie.org Ruthenium catalysts are also known to promote azide-alkyne cycloadditions, often yielding the 1,5-disubstituted triazole regioisomer, which is complementary to the 1,4-isomer produced by copper catalysis. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used for hydroformylation, hydrogenation, and C-H activation. While direct cross-coupling with the bromomethyl group is less common, rhodium catalysis could be employed for transformations on derivatives of this compound, for instance, in reactions involving alkene or alkyne functionalities introduced via other methods.

Transformations Involving the 1,3-Oxazole Ring System

Beyond the reactivity of the bromomethyl side chain, the 1,3-oxazole ring itself possesses distinct chemical properties that can be exploited for further functionalization.

Electrophilic Aromatic Substitution Reactions on the Oxazole Ring

The 1,3-oxazole ring is considered an electron-rich aromatic heterocycle, susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The general order of reactivity for electrophilic attack on the oxazole ring is C5 > C4 > C2. semanticscholar.org However, in this compound, the C4 and C5 positions are substituted with methyl groups, and the C2 position bears the bromomethyl substituent.

The presence of electron-donating methyl groups at C4 and C5 should, in principle, activate the ring towards electrophilic attack. However, with all positions substituted, a standard SEAr reaction involving the replacement of a hydrogen atom is not possible. Any potential electrophilic attack would necessitate the displacement of an existing substituent, which would require harsh conditions and is generally not a favorable pathway. Therefore, direct electrophilic aromatic substitution on the intact ring of this compound is sterically and electronically challenging.

Nucleophilic Attack and Ring-Opening Pathways

The primary site for nucleophilic attack on this compound is the electrophilic methylene carbon of the bromomethyl group, leading to a straightforward SN2 displacement of the bromide ion. This is the most common and synthetically useful reaction pathway for this compound, as outlined in previous sections.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The oxazole ring in this compound can participate as a diene component in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. Oxazoles typically react with dienophiles to form initial cycloadducts which can then undergo further transformations, often leading to the formation of pyridines or furans. The reactivity of the oxazole in a Diels-Alder reaction is influenced by the substituents on the ring. While electron-donating groups on the oxazole ring generally enhance its reactivity as a diene, the electron-withdrawing nature of the bromomethyl group at the 2-position of the target molecule is expected to decrease its reactivity in normal electron-demand Diels-Alder reactions. Conversely, it may show enhanced reactivity in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

In addition to Diels-Alder reactions, the oxazole moiety can potentially engage in 1,3-dipolar cycloadditions, although this is a less common reaction pathway for the oxazole ring itself. More relevant to this compound is the potential for the bromomethyl group to be converted into a 1,3-dipole. For instance, conversion of the bromide to an azide would generate an azidomethyl-substituted oxazole, which can then readily participate in 1,3-dipolar cycloadditions with alkynes or alkenes to form triazole-containing products. This strategy provides a versatile method for linking the oxazole core to other molecular fragments.

| Reaction Type | Dienophile/Dipole | Product Type | Conditions | Notes |

| Diels-Alder | Maleimide | Pyridine derivative | Thermal | Reactivity is generally lower for oxazoles with electron-withdrawing groups. |

| Diels-Alder | Ethylene | Furan derivative | High Pressure/Lewis Acid | Often requires harsh conditions for less reactive oxazoles. |

| 1,3-Dipolar Cycloaddition | Phenylacetylene (after conversion of bromomethyl to azidomethyl) | 1,2,3-Triazole | Copper(I) catalysis (CuAAC) | A "click chemistry" approach to functionalized oxazoles. |

Metalation and Directed Lithiation of the Oxazole Core

The oxazole ring can be deprotonated at various positions using strong bases, with the regioselectivity being highly dependent on the substituents present and the reaction conditions. For this compound, several sites are potential candidates for metalation.

The protons of the methyl groups at the C4 and C5 positions can be removed by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form the corresponding lithiated species. This process, known as lateral lithiation, allows for the introduction of various electrophiles at these positions. The acidity of these protons is influenced by the electronic nature of the oxazole ring.

Furthermore, direct deprotonation of the oxazole ring itself is a possibility. The C2 proton of an unsubstituted oxazole is the most acidic. However, in the target molecule, this position is substituted. The C5 proton is generally the next most acidic site in simple oxazoles. In this compound, only the protons on the methyl groups are available for direct deprotonation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent position. While the bromomethyl group is not a classical DMG, the oxazole nitrogen itself can act as a directing group. However, in the case of this compound, the most likely sites for lithiation are the methyl groups, as direct deprotonation of the substituted ring is not possible. It is also important to consider that organolithium reagents can react with the bromomethyl group via lithium-halogen exchange or nucleophilic substitution.

| Base | Site of Metalation | Subsequent Reaction with Electrophile (E+) | Product |

| n-BuLi | C4- or C5-methyl group | Alkylation (e.g., with CH₃I) | 2-(Bromomethyl)-4-ethyl-5-methyl-1,3-oxazole or 2-(Bromomethyl)-4-methyl-5-ethyl-1,3-oxazole |

| LDA | C4- or C5-methyl group | Silylation (e.g., with Me₃SiCl) | 2-(Bromomethyl)-4-(trimethylsilylmethyl)-5-methyl-1,3-oxazole or 2-(Bromomethyl)-4-methyl-5-(trimethylsilylmethyl)-1,3-oxazole |

Ring Rearrangements and Tautomeric Equilibria

Oxazole rings can undergo a variety of rearrangement reactions under thermal or photochemical conditions. One of the most well-known rearrangements of substituted oxazoles is the Cornforth rearrangement. This reaction typically involves a 4-acyloxazole and results in the interchange of the substituents at the C4 and C5 positions via a nitrile ylide intermediate. While this compound itself does not possess the required 4-acyl group to undergo a classical Cornforth rearrangement, derivatives of it could be designed to undergo such transformations.

Tautomeric equilibria are generally not a significant consideration for the aromatic oxazole ring of this compound under normal conditions. The aromaticity of the ring provides a significant energy barrier to tautomerization. However, under certain conditions or upon enzymatic action, tautomeric forms could potentially be involved in reaction mechanisms, for example, if the bromomethyl group were to be oxidized to a hydroxymethyl group, which could then exist in equilibrium with its corresponding aldehyde form via ring-chain tautomerism with the oxazole nitrogen.

Reductive Transformations of the Bromomethyl Moiety

The bromomethyl group is a versatile handle for reductive transformations, allowing for its conversion to a methyl group or a hydroxymethyl group, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of organic halides. In the case of this compound, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst in the presence of a base (to neutralize the HBr formed) would be expected to reduce the carbon-bromine bond to afford 2,4,5-trimethyloxazole. The oxazole ring is generally stable to these conditions.

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, or isopropanol, often in the presence of a transition metal catalyst. This method can also be employed for the de-bromination of the title compound.

| Reagent | Product | Conditions |

| H₂, Pd/C, Et₃N | 2,4,5-Trimethyloxazole | Methanol, room temperature |

| HCOOH, Pd/C | 2,4,5-Trimethyloxazole | Triethylamine, reflux |

Metal Hydride Reductions and Dissolving Metal Reductions

Metal hydride reagents are effective for the reduction of alkyl halides. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the bromomethyl group to a methyl group. Milder reagents such as sodium borohydride (NaBH₄) are generally not reactive enough to reduce alkyl bromides but can be used for this purpose under specific conditions or with the addition of activating agents.

Dissolving metal reductions, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol), are powerful methods for the reduction of various functional groups. For an alkyl halide like this compound, these conditions would lead to the reductive cleavage of the carbon-bromine bond to yield 2,4,5-trimethyloxazole. The oxazole ring itself is generally resistant to Birch reduction conditions unless activated by electron-withdrawing groups.

| Reagent | Product | Conditions |

| LiAlH₄ | 2,4,5-Trimethyloxazole | Diethyl ether or THF, 0 °C to room temperature |

| Na/NH₃(l), EtOH | 2,4,5-Trimethyloxazole | -78 °C |

Oxidative Transformations of the Bromomethyl Moiety

The bromomethyl group of this compound can be oxidized to the corresponding aldehyde, 4,5-dimethyl-1,3-oxazole-2-carbaldehyde. This transformation is highly valuable as oxazole-2-carbaldehydes are important intermediates for the synthesis of more complex molecules.

Several methods can be employed for this oxidation. The Sommelet reaction, using hexamethylenetetramine followed by hydrolysis, is a classic method for converting benzylic halides to aldehydes. Another common method is the Kornblum oxidation, which involves reacting the bromide with dimethyl sulfoxide (DMSO), often in the presence of a base like sodium bicarbonate, at elevated temperatures. Other oxidizing agents such as N-oxides (e.g., N-methylmorpholine N-oxide) in the presence of a catalyst can also be effective.

| Reagent | Product | Conditions |

| Hexamethylenetetramine, then H₂O/H⁺ | 4,5-Dimethyl-1,3-oxazole-2-carbaldehyde | Chloroform, reflux |

| DMSO, NaHCO₃ | 4,5-Dimethyl-1,3-oxazole-2-carbaldehyde | 150 °C |

Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of the bromomethyl group in this compound provides access to 4,5-dimethyl-1,3-oxazole-2-carbaldehyde and 4,5-dimethyl-1,3-oxazole-2-carboxylic acid. These compounds are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Oxidation to 4,5-dimethyl-1,3-oxazole-2-carbaldehyde:

Several methods can be employed for the selective oxidation of the bromomethyl group to an aldehyde. These methods are designed to be mild enough to avoid over-oxidation to the carboxylic acid or degradation of the oxazole ring.

One common approach is the Kornblum oxidation , which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base, such as sodium bicarbonate. The reaction proceeds through an intermediate alkoxysulfonium salt, which then eliminates to form the aldehyde.

Another effective method is the Sommelet reaction , where the bromomethyl compound is first converted to a hexaminium salt by reaction with hexamethylenetetramine. Subsequent hydrolysis of this salt under acidic conditions yields the desired aldehyde.

Alternatively, oxidation with agents like manganese dioxide (MnO2) in a suitable solvent can also afford the aldehyde, particularly given the activated nature of the bromomethyl group adjacent to the heterocyclic ring.

Table 1: Hypothetical Reaction Conditions for the Synthesis of 4,5-dimethyl-1,3-oxazole-2-carbaldehyde

| Entry | Oxidizing Agent/Method | Reagents and Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| 1 | Kornblum Oxidation | DMSO, NaHCO₃, 100 °C | 75 |

| 2 | Sommelet Reaction | 1. Hexamethylenetetramine, CHCl₃, reflux; 2. H₂O, H⁺ | 68 |

Oxidation to 4,5-dimethyl-1,3-oxazole-2-carboxylic acid:

For the synthesis of 4,5-dimethyl-1,3-oxazole-2-carboxylic acid, stronger oxidizing conditions are required. A two-step process is often preferred, where the bromomethyl compound is first converted to the corresponding alcohol or aldehyde, which is then oxidized to the carboxylic acid.

Direct oxidation from the bromomethyl compound can also be achieved using powerful oxidizing agents like potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup. Another route involves hydrolysis of the bromide to the alcohol, followed by oxidation with reagents such as Jones reagent (CrO₃ in sulfuric acid and acetone) or potassium dichromate.

Table 2: Hypothetical Reaction Conditions for the Synthesis of 4,5-dimethyl-1,3-oxazole-2-carboxylic acid

| Entry | Method | Reagents and Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| 1 | Two-step (via aldehyde) | 1. See Table 1; 2. KMnO₄, NaOH, H₂O, then H⁺ | 85 |

| 2 | Direct Oxidation | KMnO₄, NaOH, H₂O, heat, then H⁺ | 70 |

N-Oxidation of the Oxazole Nitrogen

N-oxidation of the nitrogen atom in the oxazole ring of this compound leads to the formation of this compound N-oxide. This transformation alters the electronic properties of the oxazole ring, making it more electron-deficient and influencing its reactivity in subsequent reactions, such as cycloadditions or nucleophilic attacks.

The N-oxidation of nitrogen-containing heterocycles is typically achieved using peroxy acids. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, such as oxidation of the bromomethyl group.

The reaction is generally carried out in a chlorinated solvent like dichloromethane or chloroform at or below room temperature to control the exothermicity of the reaction. The resulting N-oxide is often a stable, crystalline solid that can be isolated and purified by standard laboratory techniques.

Table 3: Hypothetical Reaction Conditions for the N-Oxidation of this compound

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | m-CPBA | Dichloromethane | 0 to rt | 88 |

| 2 | H₂O₂ / Acetic Acid | Acetic Acid | 25 | 75 |

Advanced Spectroscopic and Structural Elucidation of 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole, NMR provides critical data on the molecular framework, connectivity, and the spatial arrangement of atoms, which are essential for confirming stereochemistry and regiochemistry in synthetic products.

Comprehensive 2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) in Structural Confirmation

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons, complex molecules often exhibit signal overlap that complicates interpretation. ipb.ptlibretexts.org Two-dimensional (2D) NMR techniques resolve this by correlating nuclear spins through chemical bonds or through space, providing an unambiguous confirmation of the molecular structure. huji.ac.ilharvard.edu

For a derivative such as 2-((4-phenylpiperazin-1-yl)methyl)-4,5-dimethyl-1,3-oxazole, a combination of 2D NMR experiments would be employed for complete structural assignment.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). ipb.pt It would be used to trace the proton-proton connectivities within the piperazine ring and confirm the ethylenic protons of the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J coupling). libretexts.org It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the bromomethyl protons (-CH₂Br) in the parent compound would correlate to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J to ⁴J), which is crucial for piecing together different molecular fragments. ipb.pt For example, it would show a correlation between the protons of the methyl groups at C4 and C5 of the oxazole (B20620) ring to the C4, C5, and C2 carbons, confirming their positions on the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect correlations between protons that are close in space, regardless of whether they are connected through bonds. ipb.ptlibretexts.org They are vital for determining stereochemistry and conformation. For instance, in a complex derivative, NOESY could reveal the spatial proximity between a proton on the oxazole ring and a proton on a substituent, helping to define the molecule's preferred conformation in solution.

| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| C2-CH₂ | 3.70 (s, 2H) | 55.2 | C2, C4', C6' | H-C6', H-C2' |

| C4-CH₃ | 2.25 (s, 3H) | 11.5 | C4, C5 | H-C5-CH₃ |

| C5-CH₃ | 2.10 (s, 3H) | 10.1 | C5, C4 | H-C4-CH₃ |

| C2', C6' (Piperazine) | 2.80 (t, 4H) | 53.1 | C2-CH₂, C3', C5' | H-C2-CH₂, H-C3', H-C5' |

| C3', C5' (Piperazine) | 3.25 (t, 4H) | 49.5 | C2', C6', C1'' | H-C2', C6', H-C2'' |

| C2'', C6'' (Phenyl) | 6.95 (d, 2H) | 116.3 | C4'', C1'' | H-C3'', H-C5' |

Dynamic NMR Studies for Conformational Dynamics and Exchange Processes

Molecules are not static entities; they undergo various dynamic processes such as bond rotation and ring inversion, often on the NMR timescale. researchgate.net Dynamic NMR (DNMR) spectroscopy is used to study these phenomena by analyzing changes in NMR spectra at different temperatures. These studies can reveal information about energy barriers for conformational changes and the rates of exchange processes. researchgate.net

For derivatives of this compound with bulky substituents, restricted rotation around single bonds (atropisomerism) may occur. For example, if a sterically hindered aryl group is attached to the methylene (B1212753) bridge at the C2 position, rotation around the C-N or C-C bond could be slow enough to be observed by NMR. At low temperatures, separate signals for the non-equivalent protons or carbons might be seen, which coalesce into averaged signals as the temperature is raised and the rate of rotation increases. By analyzing the line shapes at various temperatures, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the molecule's conformational stability. researchgate.net

Solid-State NMR for Polymorphic and Crystal Structure Analysis of Derivatives

The properties of pharmaceutical and material compounds can be highly dependent on their solid-state structure, including polymorphism (the ability to exist in multiple crystalline forms). Solid-State NMR (SSNMR) provides detailed structural information on crystalline and amorphous solids, complementing data from X-ray diffraction. iastate.edunih.gov

For derivatives of this compound, SSNMR can be used to:

Identify Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical environments for the nuclei, resulting in different chemical shifts in the SSNMR spectrum. This makes SSNMR a powerful tool for identifying and quantifying different polymorphic forms in a bulk sample. researchgate.net

Determine Asymmetric Unit Content: By counting the number of resolved resonances for a specific carbon atom in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum, the number of magnetically inequivalent molecules in the crystallographic asymmetric unit (Z') can be determined.

Analyze Intermolecular Interactions: Techniques analogous to NOESY in solution NMR can be applied in the solid state to probe intermolecular proximities, providing insights into how molecules are arranged in the crystal lattice. This is valuable for understanding crystal packing forces.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Interrogation

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions for parent ions and fragments with high confidence. This capability is invaluable for confirming product identities and for interrogating complex reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Product Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), which is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the precursor ion's structure. clockss.org

The compound this compound is a reactive alkylating agent. nih.gov When it reacts with a nucleophile, such as an amine or thiol, MS/MS can be used to confirm the structure of the resulting product. The fragmentation pattern can reveal the site of substitution and the integrity of the oxazole ring. The electron-impact (EI) fragmentation of oxazoles often involves characteristic ring cleavage pathways. clockss.orgulisboa.pt

| Fragment Ion | Proposed Structure | m/z (Calculated) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | C₆H₈BrNO⁺ | 204.9811 | Molecular Ion |

| [M-Br]⁺ | C₆H₈NO⁺ | 126.0599 | Loss of Bromine radical |

| [M-CH₂Br]⁺ | C₅H₅NO⁺ | 95.0366 | Cleavage of the C-C bond |

| [C₄H₅O]⁺ | Acetonitrile + CO | 69.0335 | Ring cleavage |

By studying the fragmentation of reactants, intermediates, and products, HRMS and MS/MS can provide strong evidence for proposed reaction pathways, such as those involving the formation of transient intermediates. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric and Conformational Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful hybrid technique that separates ions in the gas phase based on their size, shape, and charge before they are analyzed by the mass spectrometer. nih.gov This adds another dimension of separation, allowing for the differentiation of ions that have the same mass-to-charge ratio (m/z), such as isomers (structural, regio-, and stereoisomers) and conformers. ub.edu

The utility of IMS-MS in the context of this compound derivatives is significant in several scenarios:

Separation of Regioisomers: In reactions where substitution can occur at multiple sites, the resulting products may be regioisomers with identical exact masses. IMS can often separate these isomers based on differences in their three-dimensional shape, which affects their drift time through the mobility cell.

Analysis of Conformers: Large, flexible molecules can exist as a mixture of stable conformers in the gas phase. IMS-MS can separate these different conformers, providing information about the conformational landscape of the molecule. This is particularly relevant for understanding receptor binding, where specific conformations may be required for activity.

By providing information on the ion's collision cross-section (CCS)—a value related to its rotational average size and shape—IMS-MS offers a unique analytical parameter that complements mass and fragmentation data for unambiguous molecular characterization.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Surface Reaction Analysis

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a powerful ambient ionization technique that allows for the direct analysis of analytes on surfaces with minimal to no sample preparation. basinc.comnih.gov This method is particularly well-suited for monitoring the progress of surface-catalyzed or solid-phase reactions involving derivatives of this compound.

In a typical DESI-MS experiment, a spray of charged solvent droplets is directed onto the surface where the reaction is occurring. basinc.comscispace.com The impact of these droplets desorbs and ionizes molecules from the surface, which are then drawn into the inlet of a mass spectrometer for analysis. This provides real-time chemical information about the species present on the surface. basinc.com

For a surface reaction involving this compound, DESI-MS can be used to track the disappearance of the starting material and the appearance of products directly on the reaction surface, such as a thin-layer chromatography (TLC) plate or a functionalized solid support. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, DESI-MS would show a decrease in the ion signal corresponding to the protonated molecule [M+H]+ of the starting material and a concurrent increase in the signal for the protonated product molecule.

The high throughput of DESI-MS makes it an excellent tool for screening reaction conditions, such as different catalysts, solvents, or temperatures, by analyzing multiple reaction spots on a single plate in a short amount of time. nih.govrsc.org This rapid analysis accelerates the optimization of synthetic routes for novel derivatives.

Table 1: Hypothetical DESI-MS Data for a Surface Nucleophilic Substitution Reaction

| Compound | Expected m/z [M+H]+ | Relative Intensity (t=0) | Relative Intensity (t=1h) |

|---|---|---|---|

| This compound | 203.99 / 205.99 (Br isotopes) | 100% | 15% |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are invaluable for monitoring the transformation of this compound into its various derivatives by observing changes in the vibrational modes of its chemical bonds. globalresearchonline.net

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. Each functional group has a characteristic absorption frequency range. For this compound, key vibrational bands would include C-H stretching of the methyl groups, C=N and C=C stretching of the oxazole ring, and the C-Br stretching of the bromomethyl group. When this compound undergoes a reaction, for example, the conversion of the bromomethyl group to a hydroxymethyl group, the FTIR spectrum would show the disappearance of the C-Br stretching band and the appearance of a broad O-H stretching band. sapub.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For the analysis of oxazole derivatives, Raman spectroscopy can provide clear signals for the aromatic ring vibrations and the C-S bonds in potential sulfur-containing derivatives. sapub.orgnih.gov

By comparing the FTIR and Raman spectra of the starting material and the product, chemists can confirm the successful transformation of functional groups. globalresearchonline.net

Table 2: Characteristic Vibrational Frequencies for Functional Group Transformation

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Indication |

|---|---|---|---|

| C-Br Stretch | FTIR, Raman | 500 - 600 | Presence of bromomethyl group |

| O-H Stretch (Alcohol) | FTIR | 3200 - 3600 (broad) | Formation of a hydroxyl group |

| C≡N Stretch (Nitrile) | FTIR, Raman | 2220 - 2260 | Formation of a cyanomethyl group |

| C=O Stretch (Ester) | FTIR | 1735 - 1750 | Formation of an ester linkage |

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

For this technique, a single crystal of the compound of interest is required. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be constructed, revealing the exact position of each atom.

If a chiral derivative of this compound is synthesized, for instance, by introducing a stereocenter at the carbon atom of the bromomethyl group through a stereoselective reaction, X-ray crystallography can unambiguously determine its absolute configuration (R or S). This is particularly important when the product is a novel compound with potential biological activity, as stereochemistry often dictates biological function. The analysis of the crystal structure also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing in the solid state. vensel.org

Table 3: Representative Crystallographic Data for an Oxazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828 |

| b (Å) | 7.133 |

| c (Å) | 25.119 |

| β (°) | 100.06 |

| Volume (ų) | 2616.1 |

| Z | 8 |

Note: Data is illustrative and based on a published oxazole derivative vensel.org.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination of Chiral Derivatives

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. researchgate.net These methods are based on the differential interaction of chiral substances with left and right circularly polarized light and are widely used to determine the enantiomeric excess (ee) of a sample. nih.govresearchgate.net

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots this difference as a function of wavelength. Chiral derivatives of this compound would exhibit a unique CD spectrum, with positive or negative peaks (known as Cotton effects) corresponding to their electronic transitions. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the chiral compound. researchgate.net

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as it passes through a chiral sample. researchgate.net An ORD spectrum plots this rotation against wavelength. The shape of the ORD curve, particularly around an absorption band, is characteristic of the molecule's stereochemistry.

For determining the enantiomeric excess, a calibration curve is typically constructed by measuring the CD or ORD signal of samples with known enantiomeric compositions. The ee of an unknown sample can then be determined by measuring its signal and comparing it to the calibration curve. These techniques are highly sensitive and can accurately quantify the enantiomeric purity of synthesized chiral derivatives. nih.gov

Table 4: Principles of Chiroptical Spectroscopy for Enantiomeric Excess

| Technique | Principle | Measurement | Relationship to Enantiomeric Excess |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Molar ellipticity [θ] | Signal intensity is directly proportional to ee. |

Theoretical and Computational Chemistry of 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole and Its Reactive Profiles

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals governs the fundamental chemical and physical properties of 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole. Computational methods, such as Density Functional Theory (DFT), allow for the detailed analysis of its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital through which it can accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule requires less energy to be excited, making it more reactive. researchgate.net

For this compound, the substituents on the oxazole (B20620) ring significantly influence the energies of these frontier orbitals. rsc.org

Methyl Groups (at C4 and C5): As electron-donating groups, the two methyl substituents increase the electron density of the oxazole ring. This effect raises the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) compared to the unsubstituted oxazole.

Bromomethyl Group (at C2): The electronegative bromine atom exerts a strong electron-withdrawing inductive effect. This effect tends to lower the energy of the LUMO, making the molecule a better electron acceptor (more electrophilic), particularly at the methylene (B1212753) carbon adjacent to the bromine.

Computational studies on various methyl-substituted oxazoles have shown that increasing methyl substitution generally leads to a decrease in the HOMO-LUMO energy gap, thereby increasing the molecule's predicted reactivity. researchgate.netscispace.com For instance, 2,4,5-trimethyl oxazole is predicted to be the most reactive among various methyl-substituted oxazoles due to having the smallest HOMO-LUMO gap. scispace.com While specific calculated values for this compound are not available, the combined effect of the electron-donating dimethyl groups and the electron-withdrawing bromomethyl group is expected to result in a relatively small HOMO-LUMO gap, indicating a chemically reactive species.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Oxazole | -9.534 | 4.491 | 14.025 | researchgate.net |

| 4,5-dimethyl-1,3-oxazole | -8.780 | 4.854 | 13.634 | researchgate.net |

| 2,4,5-trimethyl-1,3-oxazole | -8.497 | 4.956 | 13.453 | researchgate.net |

| This compound | Predicted to have a small energy gap, enhancing reactivity. |

Charge Distribution and Electrostatic Potential Maps for Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution across a molecule, providing a visual guide to its reactive sites. walisongo.ac.idresearchgate.net These maps plot the electrostatic potential on the electron density surface, where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). nih.gov

In the this compound molecule, the key reactive sites can be predicted based on the known electronic properties of its functional groups:

Nucleophilic Sites: The regions of highest negative electrostatic potential (red) are expected to be located around the nitrogen (N3) and oxygen (O1) atoms of the oxazole ring. The nitrogen atom, in particular, is typically the main basic center in oxazole systems. scispace.com These sites are susceptible to attack by electrophiles.

Electrophilic Sites: The most significant region of positive electrostatic potential (blue) is anticipated on the carbon atom of the bromomethyl group (-CH₂Br). The high electronegativity of the bromine atom polarizes the C-Br bond, making this carbon highly electron-deficient and an ideal target for nucleophiles. This renders the compound a potent alkylating agent. A secondary, less intense positive region may be associated with the C2 carbon of the oxazole ring, a known site for nucleophilic substitution in some oxazole derivatives. wikipedia.orgsemanticscholar.org

The electron-donating methyl groups at the C4 and C5 positions will enhance the negative potential around that part of the ring, further reinforcing the nucleophilicity of the nearby nitrogen atom.

Aromaticity Indices and Tautomeric Equilibria of the 1,3-Oxazole Ring

The 1,3-oxazole ring is classified as an aromatic heterocycle, as it contains a delocalized system of 6 π-electrons, satisfying Hückel's rule. wikipedia.orgresearchgate.net However, due to the high electronegativity of the oxygen atom, the delocalization of π-electrons is incomplete, resulting in lower aromaticity compared to analogues like thiazole or imidazole. wikipedia.org This reduced aromatic character contributes to the oxazole ring's susceptibility to certain types of reactions, such as cycloadditions.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While tautomerism is a significant consideration for some heterocyclic systems, such as benzimidazoles where annular tautomerism is common nih.gov, it is not a relevant phenomenon for this compound. Since all the carbon atoms (C2, C4, C5) of the oxazole ring are fully substituted, there are no protons directly attached to the ring that could participate in tautomeric shifts. Therefore, the molecule exists in a single, stable constitutional form.

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry is instrumental in modeling the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire energy landscape of a reaction, providing crucial information about its feasibility and kinetics.

Transition State Characterization and Reaction Barrier Calculations

The most characteristic reaction of this compound is nucleophilic substitution at the bromomethyl carbon, where the bromide ion acts as an excellent leaving group. nih.govbeilstein-journals.org This reaction likely proceeds through a classic Sₙ2 mechanism.

Computational modeling can characterize the transition state (TS) of this reaction. The TS is the highest energy point along the reaction coordinate, representing a transient species where the bond to the incoming nucleophile is partially formed and the C-Br bond is partially broken. Quantum chemical calculations can precisely determine the geometry and energy of this TS. nih.gov

The energy difference between the reactants and the transition state is the activation energy (Eₐ) or reaction barrier. A lower activation energy corresponds to a faster reaction rate. For a typical Sₙ2 reaction involving this compound with a nucleophile (Nu⁻), the energy profile can be computationally determined.

| Parameter | Description | Computational Insight |

|---|---|---|

| Reactant Energy (E_R) | Energy of this compound + Nucleophile | Calculated minimum energy geometry of reactants. |

| Transition State Energy (E_TS) | Maximum energy point along the reaction path. | Characterized by a single imaginary frequency in vibrational analysis. researchgate.net |

| Product Energy (E_P) | Energy of the substituted product + Bromide ion | Calculated minimum energy geometry of products. |

| Activation Energy (E_a) | E_TS - E_R | Determines the reaction rate; a lower value indicates a faster reaction. |

| Reaction Energy (ΔE_rxn) | E_P - E_R | Indicates if the reaction is exothermic (negative) or endothermic (positive). |

Quantum chemical studies on similar Sₙ2 reactions involving bromomethyl groups have confirmed the feasibility of locating and characterizing such transition states to predict reaction outcomes. nih.govresearchgate.net

Intrinsic Reaction Coordinate (IRC) Path Computations

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful computational method used to confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. scm.commissouri.edu Starting from the geometry of the transition state, the IRC algorithm traces the minimum energy path downhill in both the forward and reverse directions. researchgate.netmdpi.com

For the Sₙ2 reaction of this compound, an IRC calculation would:

Confirm the Reaction Pathway: By following the path from the transition state, the calculation would lead to the reactant complex (the oxazole and the approaching nucleophile) in one direction and the product complex (the newly substituted oxazole and the departing bromide ion) in the other.

Visualize the Mechanism: The IRC path provides a "movie" of the reaction, showing the continuous changes in bond lengths and angles as the reaction progresses from reactants through the transition state to the products.

Validate the Transition State: A successful IRC calculation that connects the correct minima validates the identified transition state as being the true saddle point for that specific elementary reaction. missouri.edu

This computational step is essential for building a complete and accurate model of the reaction mechanism, ensuring that the theoretical pathway accurately represents the chemical transformation.

Solvent Effects on Reaction Energetics and Pathways

The reactivity of this compound, particularly in nucleophilic substitution reactions involving the bromomethyl group, is expected to be significantly influenced by the solvent. Computational chemistry provides powerful tools to model these solvent effects and predict their impact on reaction energetics and pathways.

Reactions at the bromomethyl group, such as SN2 substitutions, are sensitive to the polarity and proticity of the solvent. sciforum.netmdpi.com Computational models can quantify these effects by calculating the reaction's potential energy surface in different solvent environments. Two primary models are employed for this purpose:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. sciforum.netmdpi.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For a reaction involving a charged nucleophile and the neutral this compound, a polar solvent would be expected to stabilize the charged reactant more than the dispersed charge in the transition state, thus increasing the activation energy compared to the gas phase. researchgate.netnih.gov